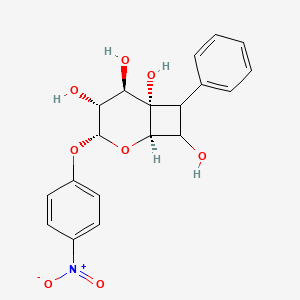
4-Nitrophenyl4,6-benzylidene-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside typically involves the reaction of 4-nitrophenol with 4,6-benzylidene-a-D-glucopyranoside under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside can yield various oxidized derivatives .
Applications De Recherche Scientifique
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside is extensively used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside involves its interaction with specific enzymes, particularly glycosidases . Upon cleavage by these enzymes, the compound is converted into a yellow-colored product, which can be quantitatively measured . This property makes it a valuable tool in enzyme assays and biochemical research .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl α-D-glucopyranoside: Used as a substrate for α-glucosidase assays.
4-Nitrophenyl β-D-glucopyranoside: Used as a substrate for β-glucosidase assays.
4-Nitrophenyl α-D-maltohexaoside: Used in studies related to starch metabolism.
Propriétés
Formule moléculaire |
C19H19NO8 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(1R,3R,4R,5R,6S)-3-(4-nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetrol |
InChI |
InChI=1S/C19H19NO8/c21-14-13(10-4-2-1-3-5-10)19(24)16(23)15(22)18(28-17(14)19)27-12-8-6-11(7-9-12)20(25)26/h1-9,13-18,21-24H/t13?,14?,15-,16-,17-,18+,19+/m1/s1 |
Clé InChI |
ZVUZKIAPIXULIX-YDSNSFOOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2C([C@@H]3[C@]2([C@@H]([C@H]([C@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



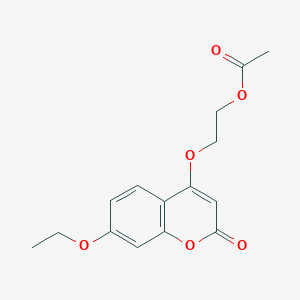

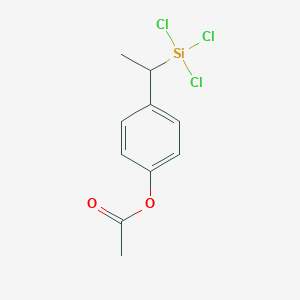
![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
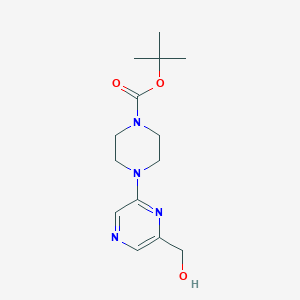
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
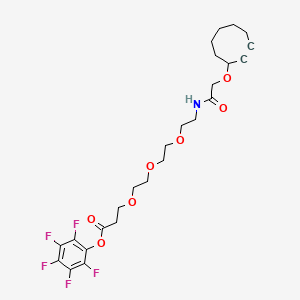
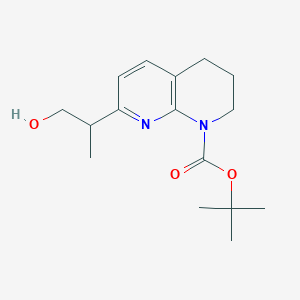
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

